Sulfonazo III tetrasodium salt

Overview

Description

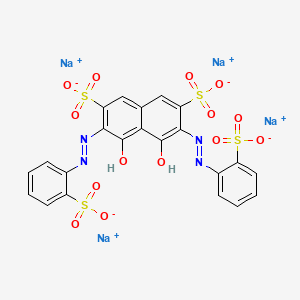

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, also known as Sulfonazo III, is an organic diazo dye . It appears as a dark greenish crystalline powder .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 776.6 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis and Characterization of Novel Azo Ligands : Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has been used in the synthesis and characterization of novel polydentate azo ligands. These ligands exhibit high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues (Tunçel et al., 2008).

Colorimetric Reagent for Metal Ions : The compound serves as a colorimetric reagent for various metal ions like titanium, chromium(VI), vanadium, and uranium. It forms colored complexes with several metallic ions, demonstrating its potential in inorganic analysis (Mathur & Dey, 1957).

Self-Assembly in Water and Encapsulation of Hydrocarbons : This compound self-assembles into a dimer in water and can encapsulate monosubstituted benzenes, phenols, and polyaromatic hydrocarbons, suggesting its utility in creating host-guest systems (Yue & Poh, 2019).

Solvatochromic Behaviour in Water-Soluble Azo Dyes : The compound is involved in the synthesis of water-soluble azo dyes that exhibit solvatochromic behavior, making them useful as solvatochromic probes and color additives in food and drugs (Thomas & Adegoke, 2022).

Chelation with Uranium (VI) : The compound forms chelates with uranium (VI), suggesting its application in the colorimetric determination of uranium (Banerji & Dey, 1963).

Antifungal Activity of Metal Complexes : Metal complexes using this compound as a ligand have shown significant antifungal activity against various fungi, indicating its potential use in bioinorganic chemistry and applications in agriculture (Pandey & Narang, 2005).

Mechanism of Action

Target of Action

Sulfonazo III sodium salt, also known as Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate , primarily targets alkaline earth metals . These metals play crucial roles in various biological processes, including signal transduction, enzyme function, and maintaining cellular structure.

Mode of Action

The compound interacts with its targets through a process known as spectrophotometric titration . In this process, the compound forms a colored complex with the alkaline earth metals, which can be detected and measured using spectrophotometry. This allows for the quantification of these metals in a given sample.

Result of Action

The primary result of Sulfonazo III sodium salt’s action is the formation of a colored complex with alkaline earth metals, which can be measured spectrophotometrically . This allows for the detection and quantification of these metals in various samples, aiding in research and diagnostic applications.

Action Environment

The action of Sulfonazo III sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the colored complex. Additionally, the presence of other ions may interfere with the compound’s ability to bind to its target metals. As such, careful control of the experimental conditions is necessary to ensure accurate results .

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Biochemical Analysis

Biochemical Properties

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to bind with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, often acting as a substrate or inhibitor. The interactions are primarily driven by the compound’s sulfonate groups, which form ionic bonds with positively charged amino acid residues on proteins. These interactions can alter the activity of enzymes, either enhancing or inhibiting their catalytic functions .

Cellular Effects

The effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate on cells are diverse. It can influence cell signaling pathways by interacting with membrane receptors and intracellular proteins. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either competitively or non-competitively, thereby inhibiting or activating enzyme functions. The compound’s azo groups can also participate in redox reactions, influencing the oxidative state of cells and affecting various biochemical pathways. Changes in gene expression are often mediated through the compound’s interaction with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro studies have shown that prolonged exposure can result in adaptive responses, such as changes in enzyme expression levels and metabolic adjustments.

Dosage Effects in Animal Models

The effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage and impaired metabolic functions .

Metabolic Pathways

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and excretion. The compound’s sulfonate groups are often conjugated with glucuronic acid or sulfate, enhancing its solubility and excretion via the kidneys. Additionally, the compound can influence the metabolism of other substances by modulating enzyme activity and altering metabolic fluxes .

properties

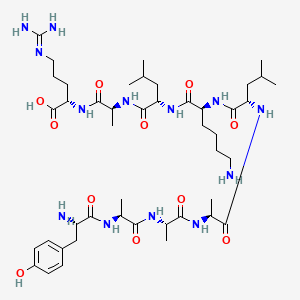

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate involves the diazotization of 2-amino-4,5-dihydroxynaphthalene-7-sulfonic acid followed by coupling with 2-sulfonatoaniline. The resulting product is then diazotized and coupled with 2-sulfonatobenzenediazonium chloride to form the final compound.", "Starting Materials": [ "2-amino-4,5-dihydroxynaphthalene-7-sulfonic acid", "2-sulfonatoaniline", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "2-sulfonatobenzenediazonium chloride" ], "Reaction": [ "Dissolve 2-amino-4,5-dihydroxynaphthalene-7-sulfonic acid in hydrochloric acid and cool to 0°C.", "Add sodium nitrite to the solution and stir for 30 minutes to form the diazonium salt.", "Dissolve 2-sulfonatoaniline in sodium hydroxide and add it to the diazonium salt solution.", "Stir the mixture for 2 hours to allow for coupling.", "Filter the resulting product and wash with water.", "Dissolve the product in hydrochloric acid and cool to 0°C.", "Add sodium nitrite to the solution and stir for 30 minutes to form the diazonium salt.", "Dissolve 2-sulfonatobenzenediazonium chloride in water and add it to the diazonium salt solution.", "Stir the mixture for 2 hours to allow for coupling.", "Filter the resulting product and wash with water.", "Dry the product and convert it to the tetrasodium salt by treatment with sodium hydroxide." ] } | |

CAS RN |

68504-35-8 |

Molecular Formula |

C22H16N4NaO14S4 |

Molecular Weight |

711.6 g/mol |

IUPAC Name |

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |

InChI Key |

UCNMMGMHSCGTLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |

Other CAS RN |

68504-35-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)